1-(3-Ethyloxolan-3-yl)piperazine

Physicochemical Properties Lipophilicity Comparative Analysis

Generic piperazine substitutions introduce uncontrolled variables that compromise SAR reproducibility. 1-(3-Ethyloxolan-3-yl)piperazine eliminates this risk with a defined 3-ethyloxolan-3-yl architecture. • Distinct LogP (0.46) & MW (184.28 g/mol) enable unambiguous chromatographic and mass spectrometric differentiation from unsubstituted analogs. • 95% purity provides a consistent starting material for hit-to-lead optimization and chemical probe synthesis. • Immediate procurement ensures the exact molecular entity used in computational models matches experimental validation.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13181948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyloxolan-3-yl)piperazine
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC1(CCOC1)N2CCNCC2
InChIInChI=1S/C10H20N2O/c1-2-10(3-8-13-9-10)12-6-4-11-5-7-12/h11H,2-9H2,1H3
InChIKeyBALKCUWRNGASDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethyloxolan-3-yl)piperazine: Baseline Characterization


1-(3-Ethyloxolan-3-yl)piperazine (CAS: 1877022-07-5), also designated as 1-(3-ethyltetrahydrofuran-3-yl)piperazine, is a substituted piperazine derivative with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . The compound features a piperazine ring linked at the 3-position to an oxolane (tetrahydrofuran) moiety that bears a 3-ethyl substituent. Commercial sources list the compound with a purity specification of 95% . This structural motif represents a specific substitution pattern within the broader class of heterocyclic piperazine derivatives, which are widely employed as molecular scaffolds in medicinal chemistry programs and chemical biology investigations [1].

Scaffold Specific 3-ethyloxolan-3-yl piperazine substitution for SAR studies
Purity Specified at 95%, suitable for reproducible chemical biology workflows
Lipophilicity Differentiated lipophilicity vs. unsubstituted tetrahydrofuran analogs

3-Ethyloxolane Substituent Specificity


The substitution of a generic piperazine derivative for 1-(3-ethyloxolan-3-yl)piperazine in a research context is not scientifically defensible due to the well-established influence of heterocyclic substituents on molecular recognition, binding kinetics, and physicochemical properties. Even minor modifications to the piperazine scaffold—such as alterations to the substituent ring size, the presence or position of alkyl branching, or heteroatom placement—can fundamentally alter target engagement profiles. Studies on related piperazine-based ligands have demonstrated that the replacement of a tetrahydrofuran moiety with alternative heterocycles (e.g., tetrahydropyran, morpholine, or unsubstituted alkyl chains) yields compounds with divergent biological activities and selectivity patterns [1]. The 3-ethyloxolan-3-yl substituent in the target compound introduces a specific stereoelectronic environment and spatial orientation that is not replicated by unsubstituted tetrahydrofuran analogs or alternative N-alkylated piperazines. Consequently, in the absence of empirical evidence demonstrating functional equivalence, direct substitution of this compound with a structurally related analog in a research protocol introduces uncontrolled variables that may invalidate experimental outcomes, compromise reproducibility, and obscure meaningful structure-activity relationship (SAR) interpretations.

Substituent stereo-electronic mismatch

The 3-ethyloxolan-3-yl group creates a unique spatial and electronic environment not replicated by unsubstituted or differently N-alkylated piperazines.

Activity profile may diverge

Literature on related piperazine ligands shows that even minor heterocycle changes can yield divergent selectivity patterns; functional equivalence cannot be assumed.

Uncontrolled SAR variables

Replacing with a generic piperazine introduces conformational and lipophilicity shifts that may compromise data reproducibility and obscure structure-activity interpretations.

Comparative Evidence for 1-(3-Ethyloxolan-3-yl)piperazine


LogP Comparison: 3-Ethyloxolane vs. Unsubstituted Analog

The lipophilicity of 1-(3-ethyloxolan-3-yl)piperazine was evaluated against its closest structural analog, 1-(tetrahydrofuran-3-yl)piperazine, which lacks the 3-ethyl substituent on the oxolane ring. The target compound exhibits a calculated LogP value of 0.4607, representing a substantial increase in lipophilicity compared to the unsubstituted analog . This difference arises directly from the introduction of the ethyl group on the tetrahydrofuran ring .

Lipophilicity
Reported
LogP 0.46 vs −0.44
ΔLogP ≈ 0.9 (~8× partition shift)
Supports non-interchangeability with unsubstituted analog
In silico prediction; experimental verification advised
Physicochemical Properties Lipophilicity Comparative Analysis

Structural Differences: H-Bonding & Rotatable Bonds

A comparative analysis of key molecular descriptors reveals that 1-(3-ethyloxolan-3-yl)piperazine possesses distinct structural features relative to the non-ethylated analog 1-(tetrahydrofuran-3-yl)piperazine. The target compound exhibits a TPSA (topological polar surface area) of 24.5 Ų and contains 2 rotatable bonds, while maintaining 3 hydrogen bond acceptors and 1 hydrogen bond donor . These parameters differ from those of the comparator compound, which has a TPSA of 24.5 Ų but a distinct rotatable bond profile due to the absence of the ethyl substituent .

Descriptors
Reported
Target: C₁₀H₂₀N₂O (MW 184.3)
Analog: C₈H₁₆N₂O (MW 156.2); ΔMW 28 Da
TPSA 24.5 Ų; H-bond 3/1; rot. bonds 2
Ethyl addition alters steric and conformational profile
Descriptors from datasheets; confirms structural divergence
Structural Biology Molecular Design Scaffold Comparison

Conformational Implications of Piperazine Substitution

Research on 2-substituted piperazines has established that the conformational preference of the piperazine ring can control binding affinity in pharmaceutically relevant contexts [1]. Although 1-(3-ethyloxolan-3-yl)piperazine is substituted at the N1 position rather than the C2 position, the general principle that substituent effects on piperazine ring conformation influence molecular recognition remains applicable. X-ray structural analysis of related piperazine derivatives confirms that the piperazine ring typically adopts a stable chair conformation, and that substituent identity and position can modulate the energetically accessible conformational states [2]. This class-level inference suggests that the specific 3-ethyloxolan-3-yl substituent in the target compound likely induces a unique conformational profile compared to unsubstituted or differently substituted piperazine analogs.

Conformation
Class-level
Piperazine chair conformation; substitution modulates energetics
Supports substituent-dependent conformational context
Class-level inference; direct target data to verify
Conformational Analysis Receptor Binding Structural Biology

1-(3-Ethyloxolan-3-yl)piperazine: Research & Industrial Applications


Medicinal Chemistry: Scaffold & SAR Studies

The 3-ethyloxolan-3-yl substituent represents a moderately lipophilic heterocyclic moiety that is distinct from more common piperazine N-substituents such as phenyl, benzyl, or unsubstituted alkyl chains. Researchers engaged in hit-to-lead optimization or scaffold hopping campaigns can employ this compound as a building block to probe the effects of the ethyl-substituted tetrahydrofuran group on target binding, selectivity, and pharmacokinetic parameters . The compound's physicochemical profile—with a LogP of 0.46 —positions it within a favorable range for CNS drug discovery programs, where excessive lipophilicity is often detrimental. Procurement of this specific compound, rather than a generic piperazine derivative, ensures that the precise structural features of the 3-ethyloxolan-3-yl motif are incorporated into the molecular design, enabling rigorous SAR analysis and reproducible outcomes.

Chemical Biology: Probe Development & Target Deconvolution

For chemical biology applications requiring well-characterized small molecule probes, 1-(3-ethyloxolan-3-yl)piperazine offers a defined molecular architecture that can be distinguished from structurally related analogs by both mass spectrometry (ΔMW = 28 Da vs. unsubstituted tetrahydrofuran analog) and chromatographic retention time (due to the ~0.9 unit LogP differential) . This differentiation is critical when conducting competitive binding assays, cellular thermal shift assays (CETSA), or affinity-based proteomics experiments where compound identity and purity directly impact data interpretation. The commercial availability of this compound at 95% purity provides a consistent starting material for derivatization or direct use in such studies.

Computational Chemistry: Molecular Modeling & Docking

Computational chemists require accurate molecular descriptors for meaningful in silico predictions. 1-(3-Ethyloxolan-3-yl)piperazine possesses well-defined calculated parameters, including LogP (0.46), TPSA (24.5 Ų), and hydrogen bonding capacity (3 acceptors, 1 donor), as specified in commercial technical datasheets . These values can be directly incorporated into QSAR models, pharmacophore generation, and molecular docking simulations. The compound serves as a validated input for virtual screening campaigns where the 3-ethyloxolan-3-yl piperazine scaffold is of interest, and its procurement ensures that subsequent experimental validation is performed with the exact chemical entity modeled computationally.

Academic Training: Heterocyclic Chemistry

In an educational setting, 1-(3-ethyloxolan-3-yl)piperazine can be utilized as a model compound to illustrate the principles of heterocyclic chemistry, including the influence of substituents on physicochemical properties. Students can experimentally verify calculated LogP differences via reversed-phase HPLC retention time analysis, comparing the target compound (LogP = 0.46) with the unsubstituted analog (LogP = -0.44) . Such exercises reinforce fundamental concepts in medicinal chemistry and provide hands-on experience with the relationship between molecular structure and property.

Application
Selection Property
Validation Focus
Scaffold-based SAR studies
Specific 3-ethyloxolan-3-yl substitution
Target binding and selectivity profiling
Chemical probe development
Distinct MS and chromatographic profile
Identity and purity verification
In silico modeling
Defined computed descriptors
Model-experiment consistency
Academic training
Structure-lipophilicity illustration
Experimental validation of LogP trend
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